molecular formula C18H14ClNO3 B1337817 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one CAS No. 63404-86-4

8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one

Cat. No.: B1337817
CAS No.: 63404-86-4
M. Wt: 327.8 g/mol
InChI Key: AUFKEUKWVZCLQD-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, identified by its CAS number 63404-86-4, is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloroacetyl group and a benzyloxy moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₄ClNO₃
  • Molecular Weight : 327.76 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Study Findings :

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines with IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
  • Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analyses and Western blotting techniques that revealed increased expression of pro-apoptotic proteins.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various bacterial strains.

In Vitro Studies :

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging between 15 to 30 µg/mL.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinoline structure can significantly affect biological activity:

  • Chloroacetyl Group : The presence of the chloroacetyl group is crucial for enhancing cytotoxicity against cancer cells.
  • Benzyloxy Moiety : The benzyloxy substitution appears to improve solubility and bioavailability, contributing to overall efficacy.
CompoundActivity TypeIC50/MIC ValuesReference
This compoundAnticancer10-25 µM
This compoundAntimicrobial15-30 µg/mL

Properties

IUPAC Name

5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKEUKWVZCLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CCl)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447837
Record name 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63404-86-4
Record name 5-(2-Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63404-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID20447837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

25.2 g (86 mmol) 5-acetyl-8-benzyloxy-1H-quinolin-2-one (European Journal of Medicianl Chemistry 1984, 19(4), 341) and 50 g (142 mmol) benzyltrimethylammonium dichloriodate in 500 mL dichloroethane and 300 mL methanol are stirred overnight at reflux temperature. The reaction mixture is evaporated down and the residue is stirred overnight in THF and 1 N hydrochloric acid. After the THF has been distilled off the precipitated solid is suction filtered, washed with diethyl ether and dried.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-acetyl-8-benzyloxycarbostyril (1.75 g, 6 mMol) in 1,2-dichloroethane (60 ml)/methanol (40 ml) and benzyltrimethylammonium dichloroiodate (4.2 g, 12 mMol) was heated at 60° C. under an argon atmosphere for 2 hours.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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